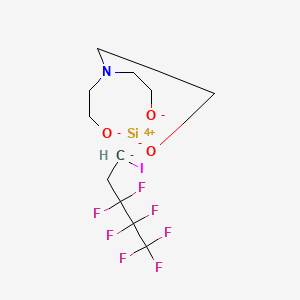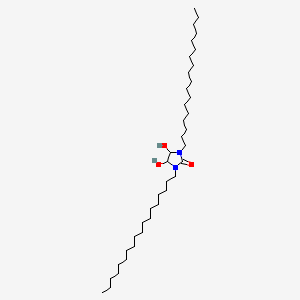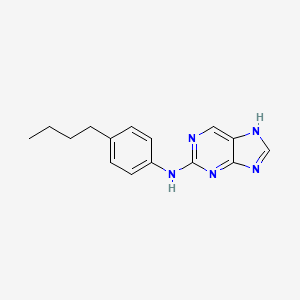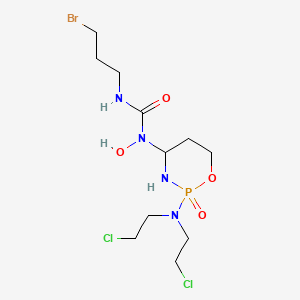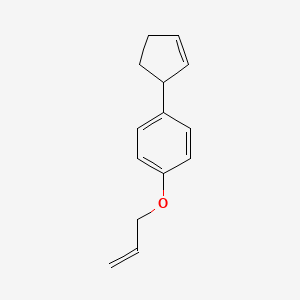
Benzene, 1-(2-cyclopenten-1-yl)-4-(2-propenyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “NIOSH/CZ1340000” is a chemical substance identified by the National Institute for Occupational Safety and Health (NIOSH). This compound is part of a broader category of chemicals that are studied for their potential health effects and industrial applications. NIOSH is a research agency focused on the study of worker safety and health, and it provides guidelines and recommendations for the safe handling of various chemicals .
Méthodes De Préparation
The preparation methods for “NIOSH/CZ1340000” involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods may include large-scale synthesis using specialized equipment and controlled environments to maintain consistent quality. Detailed information on the exact synthetic routes and reaction conditions for this compound can be found in the NIOSH Manual of Analytical Methods .
Analyse Des Réactions Chimiques
“NIOSH/CZ1340000” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome and the specific properties of the compound.
Applications De Recherche Scientifique
The compound “NIOSH/CZ1340000” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate cellular processes and interactions. In medicine, the compound could be explored for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in manufacturing processes, quality control, and safety assessments .
Mécanisme D'action
The mechanism of action of “NIOSH/CZ1340000” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the concentration and exposure duration. The compound may affect cellular signaling pathways, enzyme activities, and gene expression, ultimately influencing physiological and biochemical processes .
Comparaison Avec Des Composés Similaires
“NIOSH/CZ1340000” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other chemicals studied by NIOSH for their occupational safety and health implications. These compounds may share similar properties, but “NIOSH/CZ1340000” may have distinct characteristics that make it particularly valuable for specific applications. Examples of similar compounds include various volatile organic compounds and zirconium compounds .
Propriétés
Numéro CAS |
88737-64-8 |
|---|---|
Formule moléculaire |
C14H16O |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
1-cyclopent-2-en-1-yl-4-prop-2-enoxybenzene |
InChI |
InChI=1S/C14H16O/c1-2-11-15-14-9-7-13(8-10-14)12-5-3-4-6-12/h2-3,5,7-10,12H,1,4,6,11H2 |
Clé InChI |
RGWCRUJUFAWSPH-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=CC=C(C=C1)C2CCC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-3H-indolium 2-(lactoyloxy)propionate](/img/structure/B12700893.png)
![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;methyl prop-2-enoate](/img/structure/B12700894.png)
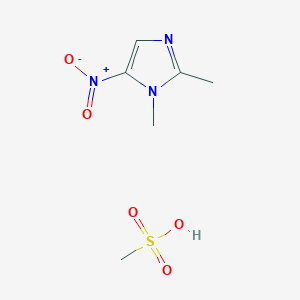
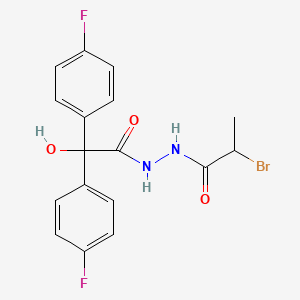

![3-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12700922.png)


